molecular formula C4H6N4O B13600530 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol

1-(1H-Tetrazol-5-yl)cyclopropan-1-ol

Cat. No.: B13600530
M. Wt: 126.12 g/mol
InChI Key: ONDFJARFVFCWEB-UHFFFAOYSA-N
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Description

1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is a chemical compound that features a tetrazole ring attached to a cyclopropane ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol typically involves the formation of the tetrazole ring followed by the attachment of the cyclopropane ring. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts to form the tetrazole ring . The cyclopropane ring can then be introduced through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Tetrazol-5-yl)cyclopropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

1-(1H-Tetrazol-5-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropane ring adds rigidity to the molecule, influencing its binding properties and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Tetrazol-5-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-(1H-Tetrazol-5-yl)cyclopropan-1-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness

1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is unique due to the presence of both a tetrazole ring and a cyclopropane ring with a hydroxyl group. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

1-(2H-tetrazol-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C4H6N4O/c9-4(1-2-4)3-5-7-8-6-3/h9H,1-2H2,(H,5,6,7,8)

InChI Key

ONDFJARFVFCWEB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NNN=N2)O

Origin of Product

United States

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